1-(2-Amino-4-bromophenyl)-2-bromoethanone
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Overview
Description
1-(2-Amino-4-bromophenyl)-2-bromoethanone is an organic compound with the molecular formula C8H8Br2NO. It is a solid, usually appearing as white or brown-yellow crystalline material. This compound is soluble in some organic solvents, such as alcohols and ethers, but insoluble in water .
Preparation Methods
1-(2-Amino-4-bromophenyl)-2-bromoethanone is typically synthesized through chemical synthesis. One common method involves using acetophenone as a starting material, introducing an amino group and a bromo group in the reaction . The specific preparation method may vary according to actual needs and reaction conditions. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Amino-4-bromophenyl)-2-bromoethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bromine atoms or the ketone group.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Amino-4-bromophenyl)-2-bromoethanone has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(2-Amino-4-bromophenyl)-2-bromoethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
1-(2-Amino-4-bromophenyl)-2-bromoethanone can be compared with other similar compounds, such as:
2-Aminothiazoles: These compounds are utilized as starting materials for the synthesis of diverse heterocyclic analogues with promising therapeutic roles.
4-(4-Bromophenyl)-thiazol-2-amine derivatives: These derivatives have been studied for their antimicrobial and anticancer potentials.
The uniqueness of this compound lies in its specific chemical structure, which allows for unique interactions and applications in various fields.
Properties
Molecular Formula |
C8H7Br2NO |
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Molecular Weight |
292.95 g/mol |
IUPAC Name |
1-(2-amino-4-bromophenyl)-2-bromoethanone |
InChI |
InChI=1S/C8H7Br2NO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4,11H2 |
InChI Key |
GHFBWHIXMOFAFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)C(=O)CBr |
Origin of Product |
United States |
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